5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
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Overview
Description
5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of 2-hydroxyaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino group of the 2-hydroxyaniline. The reaction is usually conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated control systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the reagents used.
Scientific Research Applications
5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The hydroxyphenyl group can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with antimicrobial properties.
Coumarin: A compound with a benzopyranone structure, known for its anticoagulant and anticancer activities.
Imidazole: A five-membered ring compound with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is unique due to its triazine ring structure combined with a hydroxyphenyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and its diverse range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
5-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSAINOYLVWGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425579 |
Source
|
Record name | ZINC00114397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685551-55-7 |
Source
|
Record name | ZINC00114397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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